![molecular formula C20H20BrN3O2 B2405652 N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1251584-50-5](/img/structure/B2405652.png)

N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

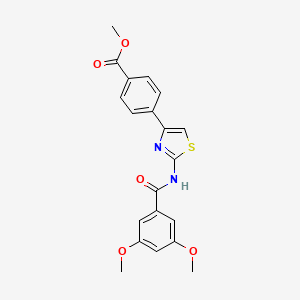

“N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide” is an organic compound. It contains a sec-butyl group, which is a portion of molecular structure equivalent to butane minus one hydrogen atom from carbon 2 .

Molecular Structure Analysis

The molecule contains several functional groups, including a sec-butyl group, a benzamide group, and a 4-isopropyl-2,3-dioxopiperazin-1-yl)methyl group. These groups will influence the compound’s reactivity and properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amide group in benzamide could undergo hydrolysis in the presence of an acid or a base .Aplicaciones Científicas De Investigación

Synthesis of Leucine-based Cyclic Dipeptides

In the field of organic chemistry, cyclic dipeptides such as 3-benzyl-6-isobutylpiperazin-2,5-dione have been synthesized from methyl esters of tert-butyloxycarbonyl derivatives, relevant to the study of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. This research is significant for understanding the formation and applications of cyclic dipeptides in scientific research (Haidukevich, Popova, Kurman, & Knizhnikov, 2020).

Polymerization of Amino-Acid-Based Diene

Research into the polymerization of 1,4-Di(homo)allyl-2,5-diketopiperazines via ADMET using the Hoveyda-Grubbs 2nd generation catalyst is relevant to the understanding of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. This study enhances knowledge of the chemical properties and potential applications of these compounds in creating unsaturated tertiary polyamides (Führer & Schlaad, 2014).

Synthesis of Benzamide-Based 5-Aminopyrazoles

The synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives showcases the diverse applications of benzamide compounds in pharmaceutical research, particularly in the synthesis of novel compounds with antiavian influenza virus activity. This research is particularly relevant in the context of developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Formation of 2-Amino-oxazolidinones

The study involving the reaction of α-Bromo-N-benzyl-propionamide and -isobutyramide with sodium hydride, leading to the formation of 2-amino-oxazolidinones, sheds light on the chemical reactions and potential applications of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in the synthesis of novel compounds (Zanotti, Filira, Pra, Cavicchioni, Veronese, & D'angeli, 1980).

Occurrence in Raw Vegetables

The occurrence of 3-alkyl-2-methoxypyrazines, including derivatives similar to the target compound, in various raw vegetables, provides insight into the natural occurrence and potential extraction methods of similar compounds in biological materials (Murray & Whitfield, 1975).

Bioactive Compounds from Marine-Derived Actinomycete

Research into bioactive compounds, including diketopiperazine derivatives from marine-derived actinomycetes, demonstrates the significance of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in the discovery and development of new bioactive molecules with potential applications in pharmaceuticals (Shaala, Youssef, Badr, & Harakeh, 2016).

Synthesis of Nootropic Agents

The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, exploring their potential as nootropic agents, highlights the relevance of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in the field of neuroscience and cognitive enhancement (Valenta, Urban, Taimr, & Polívka, 1994).

Aromatase Inhibitors

The synthesis and evaluation of compounds as aromatase inhibitors for mammary tumor inhibition provide insight into the potential of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in cancer research, especially in hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Enaminones in Antitumor and Antimicrobial Activities

The synthesis of enaminones and their role in the creation of substituted pyrazoles with antitumor and antimicrobial activities underline the importance of benzamide derivatives in the development of new treatments in oncology and infectious diseases (Riyadh, 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

propan-2-yl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c1-11(2)26-20(25)16-10-22-19-15(7-5-13(4)23-19)18(16)24-14-6-8-17(21)12(3)9-14/h5-11H,1-4H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVYFOVFRAHKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)

![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)

![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)

![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)

![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)

![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)